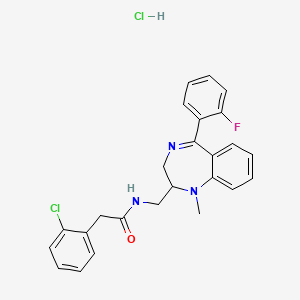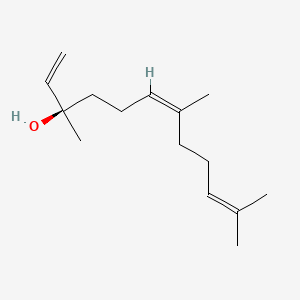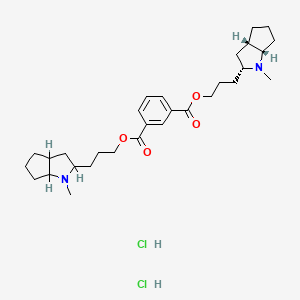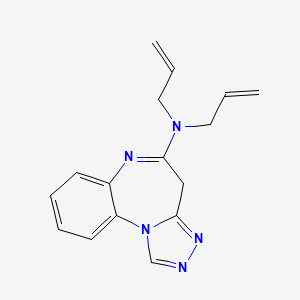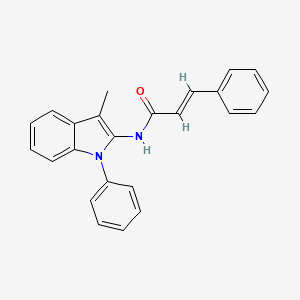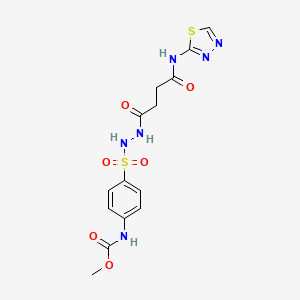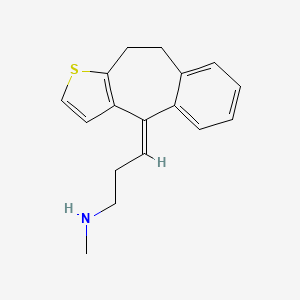
Tetrasodium 5,5'-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH conditions. The reaction is typically carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the formation of diazonium salts. These salts then react with naphthalene derivatives to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pH control. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their electronic structure and color properties. The pathways involved in its action include electron transfer and resonance stabilization within the aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 5,5’-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(3-methylsalicylate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-morpholino-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its chromophoric integrity makes it valuable in multiple applications.
Propriétés
Numéro CAS |
93982-66-2 |
|---|---|
Formule moléculaire |
C46H30N8Na4O14S4 |
Poids moléculaire |
1139.0 g/mol |
Nom IUPAC |
tetrasodium;5-[[oxido-[4-[2-[4-[oxido-(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)iminoazaniumyl]-2-sulfonatophenyl]ethyl]-3-sulfonatophenyl]azaniumylidene]amino]-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H34N8O14S4.4Na/c55-53(51-43-23-21-41(49-47-31-7-3-1-4-8-31)39-27-35(69(57,58)59)17-19-37(39)43)33-15-13-29(45(25-33)71(63,64)65)11-12-30-14-16-34(26-46(30)72(66,67)68)54(56)52-44-24-22-42(50-48-32-9-5-2-6-10-32)40-28-36(70(60,61)62)18-20-38(40)44;;;;/h1-10,13-28H,11-12H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
Clé InChI |
PCKDGCQWSYMQJI-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=[N+](C4=CC(=C(C=C4)CCC5=C(C=C(C=C5)[N+](=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=CC=C8)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




